molecular formula C12H4Br4O B12886254 1,3,4,7-Tetrabromo-dibenzofuran CAS No. 617707-73-0

1,3,4,7-Tetrabromo-dibenzofuran

Cat. No.: B12886254
CAS No.: 617707-73-0
M. Wt: 483.77 g/mol
InChI Key: RUJBDWIMDZVZJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofurans, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted studies on its environmental impact and toxicological effects, setting it apart from other polybrominated dibenzofurans .

Biological Activity

1,3,4,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran characterized by four bromine atoms at specific positions (1, 3, 4, and 7) on the dibenzofuran structure. This unique arrangement significantly influences its biological activity, making it a subject of interest in various fields including pharmacology and environmental science.

  • Molecular Formula : C₁₂H₄Br₄O
  • Molecular Weight : Approximately 483.776 g/mol

The presence of bromine enhances the compound's reactivity with biological molecules, which may lead to inhibition of enzyme activities and disruption of cellular processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with the aryl hydrocarbon receptor (AhR) is particularly noteworthy as it plays a role in regulating gene expression related to cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms facilitate strong interactions with biological macromolecules leading to significant biological effects. Notably:

  • Aryl Hydrocarbon Receptor (AhR) : The compound can bind to AhR, influencing gene expression related to detoxification and metabolic processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to both its antimicrobial and anticancer effects.

Toxicological Studies

Toxicological assessments have revealed that while this compound shows promising biological activities, it also poses potential risks. Studies indicate that exposure can lead to toxic effects in mammalian models:

  • Tissue Distribution : Following administration, significant concentrations were found in the liver and adipose tissue .
  • Half-Life : The compound exhibits a relatively short half-life in biological systems, suggesting rapid elimination which may mitigate chronic toxicity risks .

Case Studies and Research Findings

Several studies have focused on the biological activity and toxicity profiles of this compound:

StudyFindings
Kedderis et al. (1991)Investigated the metabolic elimination in rodents; noted rapid clearance from liver .
DeVito et al. (1998)Found dose-dependent hepatic sequestration and enzyme induction effects in mice .
Birnbaum et al. (1991)Compared teratogenic effects with other brominated congeners; identified unique potency profiles .

Environmental Impact

As a member of the polybrominated dibenzofurans (PBDFs), this compound raises concerns regarding environmental persistence and bioaccumulation. Its potential to disrupt endocrine functions and induce toxic responses in wildlife necessitates further investigation into its ecological impact .

Properties

CAS No.

617707-73-0

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,4,7-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-10(6)7(14)4-8(15)11(12)16/h1-4H

InChI Key

RUJBDWIMDZVZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3Br)Br)Br

Origin of Product

United States

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